molecular formula C23H21ClN4O3 B4374403 N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B4374403
M. Wt: 436.9 g/mol
InChI Key: MBOISXGJVUHCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Coupling of the pyrazole and isoxazole rings: This step typically involves a condensation reaction to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
  • **this compound

Uniqueness

The uniqueness of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-15-20(16(2)31-27-15)14-30-19-8-5-7-17(12-19)23(29)25-22-10-11-28(26-22)13-18-6-3-4-9-21(18)24/h3-12H,13-14H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOISXGJVUHCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 6
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.